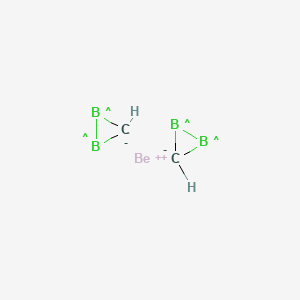
Beryllium bisdiboriran-3-ide-1,2-diyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beryllium bisdiboriran-3-ide-1,2-diyl is a unique organometallic compound that features beryllium as the central metal atom coordinated to two diboriran-3-ide ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of beryllium bisdiboriran-3-ide-1,2-diyl typically involves the reaction of beryllium chloride with diboriran-3-ide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and diethyl ether. The reaction mixture is often stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization and chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Beryllium bisdiboriran-3-ide-1,2-diyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form beryllium oxide and other by-products.
Reduction: Reduction reactions can lead to the formation of beryllium hydrides.
Substitution: The diboriran-3-ide ligands can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields beryllium oxide, while reduction can produce beryllium hydrides.
Aplicaciones Científicas De Investigación
Beryllium bisdiboriran-3-ide-1,2-diyl has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various chemical reactions.
Biology: Research is ongoing to explore its potential use in biological systems, particularly in the study of metal-ligand interactions.
Medicine: The compound’s unique properties are being investigated for potential therapeutic applications, including drug delivery systems.
Industry: It is used in the development of advanced materials with specific properties, such as high strength and thermal stability.
Mecanismo De Acción
The mechanism by which beryllium bisdiboriran-3-ide-1,2-diyl exerts its effects involves the coordination of the beryllium atom with the diboriran-3-ide ligands. This coordination creates a stable complex that can interact with other molecules through various pathways. The molecular targets and pathways involved include:
Metal-Ligand Interactions: The beryllium atom forms strong bonds with the ligands, which can influence the reactivity and stability of the compound.
Catalytic Activity: The compound can act as a catalyst by providing a reactive site for chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Beryllium bis(3-diboriranyl): Another beryllium-based compound with similar ligands.
Beryllium bis(3-diboriranyl)-1,2-diyl: A closely related compound with slight structural differences.
Uniqueness
Beryllium bisdiboriran-3-ide-1,2-diyl is unique due to its specific ligand coordination and the resulting properties. It offers distinct advantages in terms of stability and reactivity compared to other similar compounds. Its unique structure allows for specific applications in catalysis and materials science that are not possible with other beryllium compounds.
Propiedades
Número CAS |
60490-02-0 |
|---|---|
Fórmula molecular |
C2H2B4Be |
Peso molecular |
78.3 g/mol |
InChI |
InChI=1S/2CHB2.Be/c2*1-2-3-1;/h2*1H;/q2*-1;+2 |
Clave InChI |
JTZAPZYFWVKFBI-UHFFFAOYSA-N |
SMILES canónico |
[Be+2].[B]1[B][CH-]1.[B]1[B][CH-]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


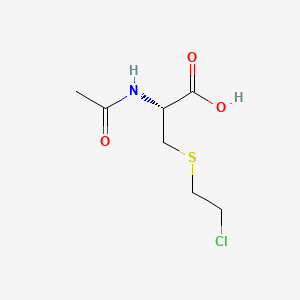
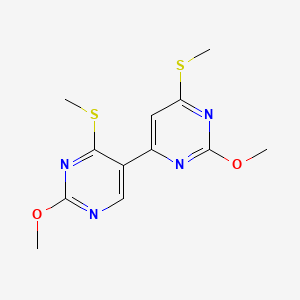
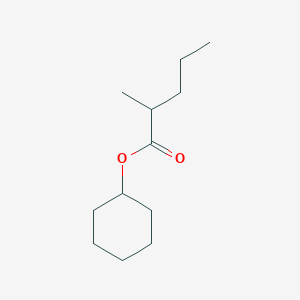
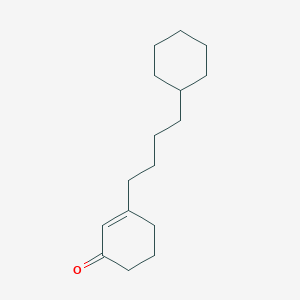


![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)
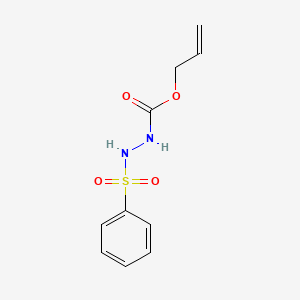
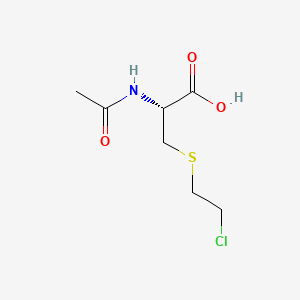
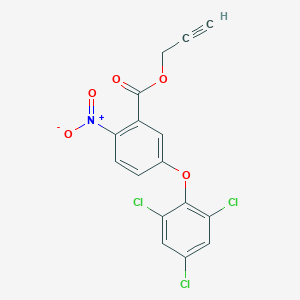
![7-Ethyl[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14606930.png)
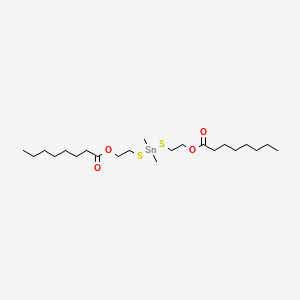

![2-[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]acetonitrile](/img/structure/B14606954.png)
